molecular formula C14H10Br4 B15174838 3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl CAS No. 920276-28-4

3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl

Cat. No.: B15174838
CAS No.: 920276-28-4
M. Wt: 497.8 g/mol
InChI Key: YJFAKPHWICBGJW-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br4. It is a derivative of biphenyl, where four bromine atoms are substituted at the 3, 3’, 5, and 5’ positions, and two methyl groups are substituted at the 4 and 4’ positions. This compound is known for its use in various industrial applications, particularly as a flame retardant due to its high bromine content .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl typically involves the bromination of 4,4’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine or bromine-containing reagents such as bromine water or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar bromination process but is optimized for large-scale synthesis. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.

    Dehalogenation: Reagents like zinc dust in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

Scientific Research Applications

Flame Retardant Applications

3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl is primarily used as a flame retardant in various materials because of its high thermal stability and effectiveness in reducing flammability. The presence of multiple bromine atoms contributes to the compound's stability and hydrophobic nature, making it suitable for applications requiring resistance to degradation.

Research Applications

Interaction studies involving this compound often focus on its behavior in biological systems and environmental contexts. It is also used in material science and toxicology research.

Potential Applications of Hydrogels

Hydrogels are three-dimensional (3D) polymeric matrices that hold substantial promise in medical and biomedical fields, due to their biocompatibility, chemical modifiability, physical tunability, and straightforward processing procedures .

  • Cell Therapy: Hydrogels can support cell viability and functionalities . The combination of hydrogels into cell therapeutics can ensure their therapeutic effectiveness and efficacy in vivo and minimize systematic adverse effects, widening the therapeutic windows of these modalities .
  • Drug Delivery: Hydrogels can be used for targeted delivery and controlled release of therapeutic agents, including small molecules, peptides, proteins, and genes . They can also be used in physical intervention therapies such as photothermal (PTT), photodynamic (PDT), sonodynamic (SDT), and radiation (RT) therapy .
  • Other Non-Cell Therapy Domains: Hydrogels can serve as adhesives, artificial tissues, and biosensors . Biodegradable variants of hydrogels can degrade over time or under specific stimuli, releasing their contents without toxic side effects to the surrounding tissues . Hydrogels can also be engineered for injectability, ensuring sustained and controlled drug release at the targeted site, thus minimizing the invasiveness of lesions and reducing the adverse reactions associated with systemic drug exposure .

Mechanism of Action

The mechanism of action of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl involves its interaction with biological molecules. As an endocrine disruptor, it can bind to hormone receptors, mimicking or blocking the action of natural hormones. This can lead to altered hormonal balance and disruption of normal physiological processes. The compound can also undergo metabolic activation, forming reactive intermediates that can bind to DNA or proteins, leading to potential toxic effects .

Comparison with Similar Compounds

Uniqueness: 3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and physical properties. The methyl groups increase the compound’s hydrophobicity and stability, while the bromine atoms enhance its flame-retardant properties .

Biological Activity

3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl (commonly referred to as TDBB) is a polybrominated biphenyl compound characterized by its four bromine substituents and two methyl groups. This compound is primarily utilized as a flame retardant due to its high thermal stability and effectiveness in reducing flammability in various materials. However, its biological activity has garnered attention in recent years due to concerns regarding its environmental persistence and potential health effects.

  • Molecular Formula : C14H10Br4
  • Molecular Weight : 497.8 g/mol
  • CAS Number : 920276-28-4

Biological Activity Overview

Research into the biological activity of TDBB has revealed various interactions with cellular mechanisms and potential toxicological effects. The following sections summarize key findings related to its cytotoxicity, endocrine disruption potential, and environmental impact.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of TDBB on different cell lines. Notable findings include:

  • Cell Viability : TDBB exhibits varying levels of cytotoxicity across different tumor cell lines. Studies have shown that concentrations above 10 µM can significantly reduce cell viability in human breast cancer cells (MCF-7) and liver cancer cells (HepG2) .
  • Mechanisms of Action : The compound appears to induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This was demonstrated using flow cytometry analysis to assess changes in mitochondrial membrane potential .

Endocrine Disruption Potential

TDBB has been investigated for its potential as an endocrine disruptor:

  • Estrogenic Activity : In vitro assays have indicated that TDBB can bind to estrogen receptors (ERs), suggesting a possible role in modulating hormonal activities. This binding affinity raises concerns about its impact on reproductive health and development .
  • Impact on Hormonal Regulation : Animal studies have indicated that exposure to TDBB can lead to altered levels of hormones such as testosterone and estradiol, which may affect reproductive outcomes .

Environmental Impact

The environmental persistence of TDBB is a significant concern:

  • Bioaccumulation : Due to its hydrophobic nature and resistance to degradation, TDBB can accumulate in aquatic organisms, raising alarms about its long-term ecological effects .
  • Toxicity to Aquatic Life : Studies have shown that TDBB is toxic to various aquatic species, including fish and invertebrates. For instance, exposure to sub-lethal concentrations has been linked to behavioral changes and reproductive impairments in fish .

Case Studies

  • Case Study on Aquatic Toxicity :
    • A study conducted on zebrafish embryos demonstrated that exposure to TDBB at concentrations as low as 0.1 µg/L resulted in developmental abnormalities and increased mortality rates. These findings highlight the compound's potential threat to aquatic ecosystems .
  • Human Health Risk Assessment :
    • A risk assessment study evaluated the exposure levels of TDBB in urban environments where it is used extensively as a flame retardant. The results indicated that chronic exposure could lead to significant health risks, particularly concerning endocrine disruption .

Properties

CAS No.

920276-28-4

Molecular Formula

C14H10Br4

Molecular Weight

497.8 g/mol

IUPAC Name

1,3-dibromo-5-(3,5-dibromo-4-methylphenyl)-2-methylbenzene

InChI

InChI=1S/C14H10Br4/c1-7-11(15)3-9(4-12(7)16)10-5-13(17)8(2)14(18)6-10/h3-6H,1-2H3

InChI Key

YJFAKPHWICBGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C2=CC(=C(C(=C2)Br)C)Br)Br

Origin of Product

United States

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